N-(2-chloro-6-fluorobenzyl)-1-methyl-5-phenyl-1H-imidazol-2-amine
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Overview
Description
N-(2-chloro-6-fluorobenzyl)-1-methyl-5-phenyl-1H-imidazol-2-amine is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzyl group substituted with chlorine and fluorine atoms, a methyl group, and an imidazole ring. Its distinct molecular configuration makes it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-6-fluorobenzyl)-1-methyl-5-phenyl-1H-imidazol-2-amine typically involves multiple steps, starting with the preparation of the benzyl chloride derivative. The process may include:
Imidazole Formation: The construction of the imidazole ring through cyclization reactions.
Substitution Reactions: The attachment of the benzyl group to the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-6-fluorobenzyl)-1-methyl-5-phenyl-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzyl and imidazole positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-(2-chloro-6-fluorobenzyl)-1-methyl-5-phenyl-1H-imidazol-2-amine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and reaction mechanism studies.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chloro-6-fluorobenzyl)-1-methyl-5-phenyl-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biochemical and physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-6-fluorobenzyl)-N-methylamine
- 2-chloro-6-fluorobenzyl chloride
- 2-chloro-6-fluorobenzyl alcohol
Uniqueness
N-(2-chloro-6-fluorobenzyl)-1-methyl-5-phenyl-1H-imidazol-2-amine stands out due to its unique combination of functional groups and molecular structure
Properties
Molecular Formula |
C17H15ClFN3 |
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Molecular Weight |
315.8 g/mol |
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-5-phenylimidazol-2-amine |
InChI |
InChI=1S/C17H15ClFN3/c1-22-16(12-6-3-2-4-7-12)11-21-17(22)20-10-13-14(18)8-5-9-15(13)19/h2-9,11H,10H2,1H3,(H,20,21) |
InChI Key |
ZANJOAFWQJZKIP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1NCC2=C(C=CC=C2Cl)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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